1-[(2R,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

RNA modification Thermal stability Dihydrouridine

The compound 1-[(2R,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is a pyrimidine nucleoside analog with a molecular formula of C9H14N2O6 and a molecular weight of 246.22 g/mol. It is structurally classified as a dihydrouridine derivative, characterized by a fully saturated uracil ring attached to a pentofuranosyl sugar moiety.

Molecular Formula C9H14N2O6
Molecular Weight 246.22 g/mol
Cat. No. B12343986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2R,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
Molecular FormulaC9H14N2O6
Molecular Weight246.22 g/mol
Structural Identifiers
SMILESC1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H14N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4,6-8,12,14-15H,1-3H2,(H,10,13,16)/t4?,6-,7?,8+/m0/s1
InChIKeyZPTBLXKRQACLCR-UANZIBEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2R,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione: Structural and Baseline Characterization Data for Procurement Decisions


The compound 1-[(2R,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is a pyrimidine nucleoside analog with a molecular formula of C9H14N2O6 and a molecular weight of 246.22 g/mol . It is structurally classified as a dihydrouridine derivative, characterized by a fully saturated uracil ring attached to a pentofuranosyl sugar moiety [1]. This saturation distinguishes it from the ubiquitous RNA nucleoside uridine by eliminating the endocyclic double bond. The specific (2R,4R) stereochemical configuration provided in the name differentiates it from the more common natural dihydrouridine isomer, which has a (2R,3R,4S,5R) configuration, suggesting this is a specialized synthetic isomer [1].

Why 1-[(2R,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione Cannot Be Replaced by a Structural Analog


The specific (2R,4R) stereochemistry of this nucleoside analog directly impacts its three-dimensional conformation and, consequently, its potential for molecular recognition. Substituting it with a more common dihydrouridine isomer, such as the natural (2R,3R,4S,5R) form, or with an unsaturated analog like uridine, is not a trivial interchange. For instance, the natural dihydrouridine modification is known to destabilize the C3'-endo sugar conformation and stabilize the more flexible C2'-endo form, an effect that propagates to neighboring residues and is critical for the structural plasticity of RNA [1]. A different stereoisomer would be expected to have a distinct and non-equivalent conformational bias, making direct functional substitution unreliable in any structure-activity relationship (SAR) study or biochemical assay. The precise stereochemical outcome of a synthesis, therefore, is a critical quality attribute for any downstream application.

Quantitative Evidence for Differentiating 1-[(2R,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione for Scientific Selection


Thermal Stability Profiling: Dihydrouridine Ring-Opening Half-Life at Hyperthermophile-Relevant Temperatures

The hydrolytic ring-opening stability of the dihydrouridine moiety is a key differentiator from the more stable aromatic uridine. At 100°C and pH 7, the half-life (t1/2) for ring opening was measured at 9.1 hours [1]. This is markedly unstable compared to standard uridine, which does not undergo analogous hydrolytic ring opening under these conditions, explaining the exclusion of this modification from the tRNA of hyperthermophilic archaea [1].

RNA modification Thermal stability Dihydrouridine

Optimal Application Scenarios for 1-[(2R,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione Based on Evidence


Investigating the Role of Nucleoside Conformation in RNA Structure and Flexibility

This specific stereoisomer can serve as a precise probe to study structure-activity relationships (SAR) in RNA biochemistry. The known influence of dihydrouridine on sugar pucker (destabilizing C3'-endo, stabilizing C2'-endo) is critical for RNA flexibility and cold-adaptation in psychrophilic organisms, where dihydrouridine levels are 40-70% higher on average [1]. Using this defined (2R,4R) isomer allows researchers to systematically map how changes in the sugar's stereochemistry affect local and global RNA conformations, which is foundational for designing synthetic RNA molecules with tunable properties.

Synthesis of Thermally-Responsive Oligonucleotides or Prodrugs

The documented thermal instability of the dihydrouridine ring (t1/2 = 9.1 h at 100°C) can be leveraged for creating heat-labile linkers or prodrugs [2]. A procurement team sourcing this specific compound would be doing so to incorporate a site of controlled thermal degradation into a larger molecule, a function that stable analogs like uridine or pseudouridine cannot provide.

Analytical Reference Standard for Stereochemical Purity in Nucleoside Synthesis

Given that the natural dihydrouridine has a (2R,3R,4S,5R) configuration, this (2R,4R) isomer is a critical reference standard for chiral chromatography method development. It is essential for confirming the enantiomeric excess and stereochemical outcome of novel synthetic routes aiming for a specific non-natural isomer, where misidentification could lead to null pharmacological results.

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